molecular formula C14H20BrNO3S B15258765 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol

1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol

Cat. No.: B15258765
M. Wt: 362.28 g/mol
InChI Key: HQMYCYNTULCALY-UHFFFAOYSA-N
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Description

1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol is a chemical compound with the molecular formula C14H20BrNO3S It is characterized by the presence of an azepane ring, a sulfonyl group, and a bromoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Bromination: The bromoethanol moiety is introduced through bromination reactions, typically using bromine or N-bromosuccinimide (NBS) as the brominating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

Scientific Research Applications

1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting or modulating their activity.

    Interact with Receptors: Affecting signal transduction pathways.

    Disrupt Cellular Processes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine
  • [4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone

Uniqueness

1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its azepane ring and sulfonyl group make it a valuable scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28 g/mol

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol

InChI

InChI=1S/C14H20BrNO3S/c15-11-14(17)12-5-7-13(8-6-12)20(18,19)16-9-3-1-2-4-10-16/h5-8,14,17H,1-4,9-11H2

InChI Key

HQMYCYNTULCALY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(CBr)O

Origin of Product

United States

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